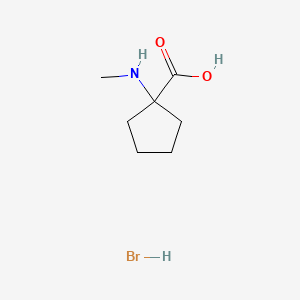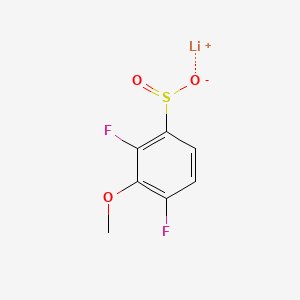
Lithium(1+)2,4-difluoro-3-methoxybenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a sulfonate group attached to a difluoromethoxybenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate salts.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonate
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonamide
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonic acid
Uniqueness
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C7H5F2LiO3S |
|---|---|
分子量 |
214.1 g/mol |
IUPAC名 |
lithium;2,4-difluoro-3-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6F2O3S.Li/c1-12-7-4(8)2-3-5(6(7)9)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
GDVUYOGZFZNREG-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC1=C(C=CC(=C1F)S(=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


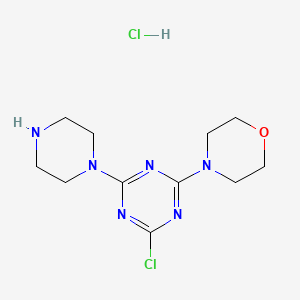
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
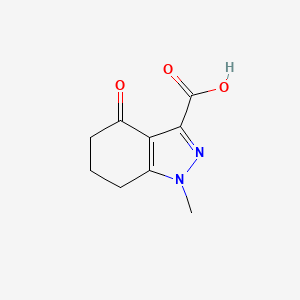
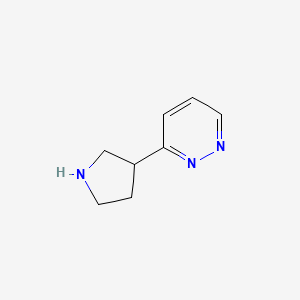

![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
